molecular formula C15H17ClF3N5O B4378191 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4378191
M. Wt: 375.77 g/mol
InChI Key: DGSASXFPNGXKPH-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide is an advanced synthetic compound known for its unique structural framework and wide range of applications. Its distinct chemical structure, characterized by the presence of multiple functional groups, renders it highly versatile in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

4-chloro-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3N5O/c1-23-8-10(16)13(22-23)14(25)20-5-2-6-24-11(9-3-4-9)7-12(21-24)15(17,18)19/h7-9H,2-6H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSASXFPNGXKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step processes. One common route starts with the preparation of key intermediates such as substituted pyrazole derivatives and cyclopropyl reagents. The reaction proceeds through stages involving nucleophilic substitution, cyclization, and amide bond formation. Various catalysts and solvents, such as dichloromethane or dimethyl sulfoxide, are often used to optimize reaction conditions.

Industrial Production Methods

Industrial production scales up these laboratory methods, utilizing large-scale reactors and automated systems to ensure consistency and efficiency. Continuous flow techniques are often employed to manage reactions with higher yields and greater control over reaction parameters, minimizing side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Reduction: : Reductive processes can be used to modify specific functional groups, such as reducing a carbonyl group to an alcohol.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing for diverse derivatizations.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent undesired side reactions.

Major Products Formed from These Reactions

Major products depend on the specific reactions undertaken, but common derivatives include various substituted pyrazoles, carboxamides, and cyclopropyl-containing compounds. These derivatives often exhibit enhanced biological activities and novel properties.

Scientific Research Applications

4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide has garnered significant attention in various research fields:

  • Chemistry: : As a building block for creating more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its interactions with biological targets, contributing to enzyme inhibition studies.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: : Utilized in the development of new materials with specific properties, such as enhanced stability or unique electronic characteristics.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets within cells. The pyrazole moiety often plays a critical role in binding to enzyme active sites, inhibiting their functions. Pathways involved include modulation of signal transduction processes and alteration of metabolic activities, which can lead to therapeutic effects or biological insights.

Comparison with Similar Compounds

Comparing 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide with structurally related compounds highlights its unique features. Similar compounds often include other pyrazole derivatives and cyclopropyl-containing molecules. the distinct combination of chloro, trifluoromethyl, and cyclopropyl groups sets it apart, offering a unique profile of reactivity and biological activity.

List of Similar Compounds

  • 4-chloro-N-{3-[5-(cycloheptyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide

  • 4-chloro-N-{3-[5-(cyclobutyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide

  • 4-chloro-N-{3-[5-(cyclopentyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide

This compound's distinct structure and wide range of applications make it a valuable subject of study in various scientific and industrial fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide

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